N-Methylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

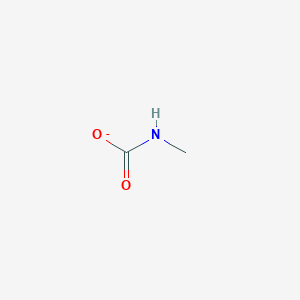

Molecular Formula |

C2H4NO2- |

|---|---|

Molecular Weight |

74.06 g/mol |

IUPAC Name |

N-methylcarbamate |

InChI |

InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5)/p-1 |

InChI Key |

UFEJKYYYVXYMMS-UHFFFAOYSA-M |

Canonical SMILES |

CNC(=O)[O-] |

Synonyms |

monomethyl carbamate N-methylcarbamate N-methylcarbamate, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

N-Methylcarbamate synthesis pathways and mechanisms

An In-depth Technical Guide on the Synthesis of N-Methylcarbamates: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the formation of N-methylcarbamates, a crucial functional group in numerous pharmaceuticals and agrochemicals. This document details traditional and modern synthetic routes, offering comparative quantitative data, detailed experimental protocols, and mechanistic insights to facilitate understanding and application in a research and development setting.

Core Synthesis Pathways

The synthesis of N-methylcarbamates can be broadly categorized into several key strategies, each with distinct advantages and disadvantages concerning safety, efficiency, and substrate scope. The most prominent methods involve the use of methyl isocyanate, phosgene (B1210022) and its derivatives, and a variety of phosgene-free "green" alternatives.

Synthesis via Methyl Isocyanate

The reaction of methyl isocyanate (MIC) with alcohols and phenols is a direct and widely utilized method for the synthesis of N-methylcarbamates.[1] MIC is a highly reactive electrophile that readily attacks the hydroxyl group of an alcohol or phenol (B47542).

Mechanism: The reaction proceeds through a nucleophilic addition of the hydroxyl group to the carbonyl carbon of the isocyanate. The lone pair of electrons on the oxygen atom of the alcohol/phenol attacks the electrophilic carbon of the isocyanate, leading to the formation of a carbamate (B1207046). This reaction can be catalyzed by tertiary amines or organotin compounds.[2]

Due to the high toxicity and volatility of methyl isocyanate, significant efforts have been made to develop methods for its in-situ generation or to use safer alternatives.[1] One such method involves the thermal decomposition of a pre-formed N-methylcarbamate, such as phenyl this compound, to generate MIC, which can then be reacted with the desired alcohol or phenol.[3][4]

Synthesis from Phosgene and its Derivatives

Phosgene and its derivatives, such as chloroformates and carbamoyl (B1232498) chlorides, are common reagents for carbamate synthesis.

-

From Alkyl Chloroformates: The reaction of an alcohol with phosgene generates an alkyl chloroformate. Subsequent reaction with methylamine (B109427) yields the corresponding this compound. This method is often used for the synthesis of various carbamates.[5]

-

From N-Methylcarbamoyl Chlorides: N-methylamine can react with phosgene to form N-methylcarbamoyl chloride. This intermediate can then react with an alcohol or phenol to produce the desired this compound.[6] While effective, this method still involves the use of highly toxic phosgene. Triphosgene, a solid and safer alternative to phosgene gas, can also be employed.[7]

Phosgene-Free ("Green") Synthesis Pathways

Growing concerns over the safety and environmental impact of phosgene and methyl isocyanate have driven the development of alternative, "greener" synthetic routes.

Dimethyl carbonate is a non-toxic and environmentally benign reagent that can serve as a source for the methoxycarbonyl group. The reaction of primary amines with DMC, often in the presence of a base, can yield N-methylcarbamates.[8] The reaction mechanism is believed to involve a nucleophilic attack of the amine on one of the carbonyl carbons of DMC. This pathway avoids the use of hazardous reagents and is considered a greener alternative.[9][10][11]

The Hofmann rearrangement of primary amides in the presence of a halogen (e.g., bromine) and a base provides a route to primary amines with one less carbon atom via an isocyanate intermediate.[12][13] When this reaction is carried out in the presence of methanol (B129727), the intermediate methyl isocyanate is trapped in situ to form the corresponding this compound.[14][15][16] This method is particularly useful for synthesizing N-methylcarbamates from readily available carboxylic acid derivatives.

A green reaction route for the synthesis of methyl N-phenyl carbamate involves a one-pot reaction of aniline, urea, and methanol.[17] The reaction pathway can proceed through different intermediates depending on the presence of a catalyst. In the absence of a catalyst, the reaction is believed to proceed via a phenylurea intermediate.[17]

Other notable phosgene-free methods include:

-

The reaction of amines with carbon dioxide and alkyl halides.[18]

-

The transesterification of existing carbamates with different alcohols.[3]

-

The reaction of phenylurea with methanol.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Pathway 1: From (4-chlorophenyl)carbamic chloride | Pathway 2: From 4-chlorophenyl isocyanate |

| Starting Materials | (4-chlorophenyl)carbamic chloride, Methanol | 4-chloroaniline (B138754), Phosgene (or equivalent), Methanol |

| Key Intermediate | None | 4-chlorophenyl isocyanate |

| Overall Yield | 83%[6] | ~85% (calculated from isocyanate yield)[6] |

| Reaction Time | 4 hours[6] | Isocyanate formation: ~3 hours; Carbamate formation: Varies (typically rapid)[6] |

| Reaction Temperature | Reflux (Ethanol)[6] | Isocyanate formation: 0-5 °C to reflux; Carbamate formation: Typically room temperature[6] |

| Table 1: Synthesis of Methyl N-(4-chlorophenyl)carbamate |

| Parameter | Synthesis of Methyl N-phenyl carbamate (MPC) via DMC aminolysis |

| Starting Materials | Aniline, Dimethyl Carbonate (DMC) |

| Catalyst | Zn/Al/Ce mixed oxide[10][20] |

| Aniline Conversion | 95.8%[10][20] |

| MPC Selectivity | 81.6%[10][20] |

| MPC Yield | 78.2%[10][20] |

| Reaction Temperature | 200 °C[10] |

| Reaction Time | 7 hours[10] |

| Table 2: Phosgene-Free Synthesis of Methyl N-phenyl carbamate |

| Parameter | Synthesis of this compound methyl ester |

| Starting Materials | 1,3-dimethylurea (B165225) (DMU), Dimethyl Carbonate (DMC) |

| Catalyst | Tin-containing salts (e.g., Bu₂SnO)[5] |

| Molar Ratio (DMC:DMU) | 15-1:1[5] |

| Catalyst Loading | 1-12 mol% of DMU[5] |

| Reaction Temperature | 80-200 °C[5] |

| Reaction Pressure | 0.1-5.0 MPa[5] |

| Reaction Time | 0.5-10 hours[5] |

| Table 3: Synthesis from 1,3-dimethylurea and Dimethyl Carbonate |

Experimental Protocols

Protocol 1: Synthesis of Methyl N-(4-chlorophenyl)carbamate from 4-chlorophenyl isocyanate

Materials:

-

4-chloroaniline

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Methanol

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Appropriate reaction vessel with stirring and temperature control

-

Apparatus for handling phosgene (if used)

Procedure:

Step 1: Synthesis of 4-chlorophenyl isocyanate

-

In a suitable reaction vessel, dissolve 4-chloroaniline in a dry solvent such as ethyl acetate.

-

Cool the solution to 0-5 °C.

-

Carefully add phosgene (or a solution of triphosgene) to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure to obtain crude 4-chlorophenyl isocyanate.

Step 2: Synthesis of Methyl N-(4-chlorophenyl)carbamate

-

Dissolve the crude 4-chlorophenyl isocyanate in a suitable solvent like toluene.

-

Add methanol to the solution at room temperature with stirring. The reaction is typically rapid.

-

After the reaction is complete, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl Carbamates via Modified Hofmann Rearrangement

Materials:

-

Aromatic or aliphatic primary amide

-

Methanol

-

Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃)

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 4% aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

To a solution of the primary amide (1 mmol) in methanol (7 ml), add KF/Al₂O₃ (2 g, 40% by weight) and NaOCl (3 ml of a 4% aqueous solution).[16]

-

Reflux the mixture for 30 minutes.[16]

-

After cooling the reaction mixture to room temperature, filter off the solid base.

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in ethyl acetate (20 ml).

-

Wash the ethyl acetate layer with water (3 x 10 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or column chromatography.

Mandatory Visualizations

References

- 1. CN85109417A - The preparation method of this compound - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. EP0275263A1 - Process for preparing methyl isocyanate - Google Patents [patents.google.com]

- 5. CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 9. publications.tno.nl [publications.tno.nl]

- 10. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistwizards.com [chemistwizards.com]

- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of N-Methylcarbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

N-Methylcarbamate compounds are a significant class of organic molecules with wide-ranging applications, including as insecticides, pharmaceuticals, and intermediates in organic synthesis.[1][2] Their biological and chemical activity is intrinsically linked to their physicochemical properties. This guide provides a detailed overview of these core properties, experimental methodologies for their determination, and relevant biological pathways.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties for several representative this compound compounds. These values are crucial for predicting the behavior of these compounds in various environmental and biological systems.

Table 1: General Physicochemical Properties of Selected this compound Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl carbamate (B1207046) | methyl carbamate | 598-55-0 | C₂H₅NO₂ | 75.07[3] |

| Ethyl this compound | ethyl this compound | 105-40-8 | C₄H₉NO₂ | 103.12[4] |

| Methyl methylcarbamate | methyl this compound | 6642-30-4 | C₃H₇NO₂ | 89.09[5] |

| Carbaryl | 1-naphthyl methylcarbamate | 63-25-2 | C₁₂H₁₁NO₂ | 201.22 |

Table 2: Physical and Chemical Properties of Selected this compound Compounds

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | logP | pKa |

| Methyl carbamate | 52-58[6][7] | 176-177[6][7] | 20[6] | -0.66[3] | 13.37±0.50 (Predicted)[7] |

| Ethyl this compound | - | 170[4] | ≥ 100,000 mg/L[4] | 0.3 (Computed)[4] | - |

| Methyl methylcarbamate | 173-176[8] | 68 @ 17 Torr[8] | - | -0.1 (Computed)[5] | 12.77±0.46 (Predicted)[8] |

| Carbaryl | 142-146 | - | Moderately soluble | - | - |

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is fundamental to understanding the behavior and potential applications of this compound compounds. Below are detailed methodologies for key experimental procedures.

Determination of Water Solubility: The Shake-Flask Method

The "shake-flask" method is a standard experimental procedure for measuring the partition coefficients and, by extension, the water solubility of a compound.[9]

Principle: A known amount of the this compound compound is added to a known volume of distilled water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the aqueous phase is determined.[10]

Detailed Methodology:

-

Preparation: A supersaturated solution of the this compound compound is prepared in deionized water.

-

Equilibration: The solution is agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The solution is centrifuged or allowed to stand to separate the undissolved solid from the aqueous phase.

-

Sampling: A precise volume of the clear aqueous supernatant is carefully removed.

-

Quantification: The concentration of the dissolved this compound in the sampled aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

-

Calculation: The water solubility is expressed as the concentration of the compound in the saturated aqueous solution (e.g., in g/L or mg/mL).

Determination of Melting Point

The melting point is a critical physical property for the characterization and purity assessment of solid this compound compounds.[12]

Principle: The melting point is the temperature at which a solid substance transitions into a liquid state at atmospheric pressure.[12] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Detailed Methodology:

-

Sample Preparation: A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a modern digital instrument, is used.[12]

-

Heating: The capillary tube is placed in the apparatus, and the temperature is raised slowly and steadily.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded.

-

Melting Range: The recorded temperature range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Principle: The logP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents, n-octanol and water, at equilibrium.[9]

Detailed Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Compound Addition: A known amount of the this compound compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Concentration Measurement: The concentration of the this compound in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations of Relevant Pathways and Workflows

Acetylcholinesterase Inhibition Pathway

Many this compound compounds, particularly those used as insecticides and some pharmaceuticals, function by inhibiting the enzyme acetylcholinesterase (AChE).[13][14] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[15][16]

Caption: Mechanism of acetylcholinesterase inhibition by this compound compounds.

General Experimental Workflow for Water Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the water solubility of an this compound compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl methylcarbamate | C3H7NO2 | CID 81151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 7. 598-55-0 CAS MSDS (Methyl carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 6642-30-4 CAS MSDS (methyl methylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the N-Methylcarbamate Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

N-methylcarbamates are a class of organic compounds that play a significant role as both therapeutic agents and pesticides.[1][2] Their biological effects are primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This guide provides a detailed examination of their mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary target of N-methylcarbamates is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[5] This rapid hydrolysis is essential for terminating nerve impulses at cholinergic synapses.[6]

N-methylcarbamates act as reversible inhibitors of AChE.[3][4] The mechanism involves a two-step process:

-

Formation of a Carbamoylated Enzyme: The N-methylcarbamate molecule binds to the active site of AChE. The carbamoyl (B1232498) group is then transferred to a critical serine residue within the enzyme's active site, forming a carbamoylated enzyme. This process is analogous to the acetylation of AChE by acetylcholine but occurs at a much slower rate.[4][7]

-

Slow Hydrolysis (Decarbamoylation): The carbamoylated enzyme is relatively stable and undergoes hydrolysis to regenerate the active enzyme much more slowly than the acetylated enzyme.[4][6] The rate of this decarbamoylation is a key factor in the duration of inhibition.[8][9]

This reversible inhibition distinguishes carbamates from organophosphates, which cause irreversible phosphorylation of the enzyme.[3][4]

Consequences of AChE Inhibition: Cholinergic Signaling

By inhibiting AChE, N-methylcarbamates lead to an accumulation of acetylcholine in the synaptic cleft.[3][10] This excess ACh results in the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic neurons and effector organs.[11][12]

This overstimulation is the basis for both the therapeutic effects and the toxicity of carbamates.[1][3] In therapeutic applications, such as the treatment of Alzheimer's disease or myasthenia gravis, the goal is to moderately increase cholinergic transmission to compensate for a deficit.[1][6] In contrast, high-level exposure, often from pesticides, leads to a toxic state known as a cholinergic crisis.[12][13]

Quantitative Data: Inhibitory Potency

The inhibitory potency of different N-methylcarbamates is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14] The table below summarizes the IC50 values for several N-methylcarbamates against acetylcholinesterase.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Rivastigmine (B141) | Acetylcholinesterase (AChE) | >100 | [10] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | [10] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | [15] |

| Keto derivative 7 | Acetylcholinesterase (AChE) | 4.15 | [16] |

| Galantamine (Standard Inhibitor) | Butyrylcholinesterase (BChE) | More active than some tested carbamates | [17] |

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

The kinetics of inhibition, including the rates of carbamylation (ki) and decarbamylation (kr), are also crucial for understanding the duration and efficacy of these compounds.[8] These rates are influenced by the specific chemical structure of the carbamate.[8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the Ellman's assay.[18][19] This colorimetric assay is robust, sensitive, and suitable for high-throughput screening.[18][20]

Principle: The assay involves two coupled reactions. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[3][14] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][20] The rate of color formation is directly proportional to the AChE activity.[19]

Materials and Reagents:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)[20]

-

10 mM DTNB Solution in phosphate buffer[20]

-

14 mM Acetylthiocholine Iodide (ATCI) Solution in deionized water (prepare fresh)[20]

-

Acetylcholinesterase (AChE) Solution (e.g., 1 U/mL in phosphate buffer)[20]

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)[14]

-

96-well clear, flat-bottom microplate[20]

-

Microplate reader capable of kinetic measurements at 412 nm[20]

Procedure (96-well plate format):

-

Reagent Preparation: Prepare all solutions as described above. Keep the enzyme solution on ice.[20]

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[20]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[20]

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[20]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[20]

-

Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.[14]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[20]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.[20]

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.[20]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]

-

Toxicology and Clinical Relevance

The overstimulation of the cholinergic system can lead to a range of symptoms.[3] Mild to moderate exposure can cause symptoms often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[3] Severe poisoning can lead to muscle fasciculations, paralysis, respiratory failure, and can be fatal.[12][21]

Despite their potential toxicity, the reversible nature of AChE inhibition by N-methylcarbamates makes them valuable therapeutic agents.[1] For instance, rivastigmine is used to manage symptoms of Alzheimer's disease, and physostigmine (B191203) and neostigmine (B1678181) are used in the treatment of myasthenia gravis and as an antidote to anticholinergic overdose.[1][2][8] The key to their therapeutic use lies in carefully controlling the dose to achieve a beneficial level of AChE inhibition without causing significant adverse effects.[8]

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carbaryl - Wikipedia [en.wikipedia.org]

- 5. attogene.com [attogene.com]

- 6. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates | MDPI [mdpi.com]

- 16. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 20. benchchem.com [benchchem.com]

- 21. wikem.org [wikem.org]

An In-depth Technical Guide to the Toxicological Profile of N-Methylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylcarbamate derivatives are a significant class of compounds, widely utilized as insecticides and also explored for pharmaceutical applications. Their biological activity primarily stems from the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive technical overview of the toxicological profile of this compound derivatives, summarizing key data on their mechanism of action, toxicokinetics, and various toxicity endpoints. Detailed experimental protocols for crucial assays are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound derivatives is the reversible carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[1][2] This inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[1][2] This overstimulation manifests in a variety of clinical signs affecting the parasympathetic and central nervous systems, as well as neuromuscular junctions.[1]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamyl-enzyme complex formed by N-methylcarbamates is relatively unstable and undergoes spontaneous hydrolysis, allowing for the regeneration of the enzyme.[1][2] This reversibility generally leads to a shorter duration of toxic effects compared to organophosphates.[2]

Signaling Pathways

The accumulation of acetylcholine at synapses potentiates signaling through both muscarinic and nicotinic receptors, leading to a cascade of downstream effects.

Figure 1: Mechanism of this compound Toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound derivatives can be absorbed into the body through ingestion, inhalation, and dermal contact, with the oral route generally being the most toxic.[1] Following absorption, they are widely distributed throughout the body. They are rapidly metabolized, primarily in the liver, through processes such as hydrolysis of the carbamate (B1207046) ester linkage, oxidation, and conjugation. The resulting metabolites are typically less toxic than the parent compounds and are excreted mainly in the urine.[1]

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound derivatives is primarily due to the rapid inhibition of AChE. Symptoms of acute poisoning are cholinergic in nature and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as miosis, bronchospasm, and bradycardia. Central nervous system effects can include headache, dizziness, anxiety, and in severe cases, seizures and coma.[2] Death is usually due to respiratory failure.[1]

Table 1: Acute Oral and Dermal LD50 Values for Selected this compound Derivatives in Rats

| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Reference |

| Aldicarb | 0.3 - 0.9 | >2000 | [3] |

| Carbofuran | 5 - 8 | 120 | [1][3] |

| Carbaryl | 12.5 | >2000 | [3] |

| Methomyl | 17 - 24 | >2000 | [4] |

| Propoxur | 68 - 94 | >2000 | [3] |

| Aminocarb | 30 - 50 | 275 | [5] |

Subchronic and Chronic Toxicity

Long-term exposure to this compound derivatives can lead to a range of adverse effects, although they are generally not considered to have high cumulative toxicity due to their rapid metabolism and excretion.[6] Studies in laboratory animals have shown that chronic exposure can lead to effects on the nervous system, liver, and kidneys.[7] A No-Observed-Adverse-Effect Level (NOAEL) is a key endpoint determined from these studies.[5]

Genotoxicity and Mutagenicity

The genotoxicity of this compound derivatives has yielded mixed results. While some studies have shown that the parent compounds are not mutagenic in bacterial reverse mutation assays (Ames test), others have indicated a potential for DNA damage in mammalian cells (e.g., in the comet assay).[5] A significant concern is the formation of N-nitroso derivatives of N-methylcarbamates, which have been shown to be potent mutagens.[8][9]

Table 2: Genotoxicity Profile of Methylcarbamate

| Assay Type | Cell Line / Strain | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98, TA1535 | With & Without S9 | Negative | [10] |

| Comet Assay | L5178Y cells | With & Without S9 | Positive (DNA damage) | [10] |

| In Vitro Micronucleus | CHO cells | With & Without S9 | Negative | [5] |

Carcinogenicity

The carcinogenic potential of this compound derivatives is a subject of ongoing research. Some studies on specific derivatives have not provided clear evidence of carcinogenicity in animal models.[11] However, the potential for the formation of mutagenic N-nitroso compounds raises concerns about their long-term carcinogenic risk.[8][9]

Reproductive and Developmental Toxicity

There is limited evidence to suggest that this compound derivatives are potent reproductive or developmental toxicants.[12] High doses that cause maternal toxicity may lead to developmental effects in offspring.[5] Some studies have reported developmental delays in the offspring of animals exposed to certain carbamates during pregnancy.[12]

Quantitative Data

Table 3: IC50 Values for Acetylcholinesterase (AChE) Inhibition by Selected this compound Derivatives

| Compound | Enzyme Source | IC50 | Reference |

| Carbofuran | Electric Eel AChE | 3.3 x 10⁻⁸ M | [12] |

| Carbaryl | Human Erythrocyte AChE | 1.8 x 10⁻⁶ M | [13] |

| Aldicarb | Bovine Erythrocyte AChE | 2.6 x 10⁻⁷ M | [13] |

| Methomyl | Electric Eel AChE | 1.1 x 10⁻⁵ M | [13] |

| Propoxur | Human Erythrocyte AChE | 7.9 x 10⁻⁶ M | [13] |

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of this compound derivatives.

Objective: To quantify the in vitro inhibition of AChE by a test compound.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 25 µL of the test compound solution to the wells of a 96-well microplate.

-

Add 50 µL of AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 50 µL of DTNB solution and 75 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: AChE Inhibition Assay Workflow.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The assay utilizes several strains of S. typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient agar (B569324) plate. The assay can be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar

-

Minimal glucose agar plates

-

Test compound solutions

-

Positive and negative controls

-

S9 metabolic activation mix (optional)

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.

-

To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either buffer or the S9 mix.

-

Quickly pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Figure 3: Ames Test Workflow.

Single Cell Gel Electrophoresis (Comet) Assay

This assay is a sensitive method for detecting DNA damage in individual cells.

Objective: To measure DNA strand breaks in cells exposed to a test compound.

Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA. The DNA is then subjected to electrophoresis. Damaged DNA, containing strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA will remain in the nucleus. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Materials:

-

Mammalian cells in suspension

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution

-

Electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., ethidium (B1194527) bromide, SYBR Green)

-

Microscope slides

-

Fluorescence microscope with image analysis software

Procedure:

-

Expose the cells to the test compound for a defined period.

-

Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.

-

Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

-

Place the slides in an electrophoresis tank filled with alkaline or neutral buffer and apply an electric current.

-

Neutralize and stain the slides with a DNA-specific fluorescent dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Quantify the DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail using image analysis software.

Figure 4: Comet Assay Workflow.

Conclusion

This compound derivatives exhibit a well-defined toxicological profile primarily driven by their reversible inhibition of acetylcholinesterase. Their acute toxicity is of greatest concern, while their potential for chronic toxicity, genotoxicity, and carcinogenicity requires careful consideration, particularly in relation to the formation of N-nitroso derivatives. This guide provides a foundational understanding of the toxicology of this important class of compounds, offering key data and detailed methodologies to support further research, risk assessment, and the development of safer alternatives.

References

- 1. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of N-Methylcarbamate Pesticides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylcarbamate pesticides, a class of synthetic organic chemicals, have been extensively used in agriculture for their efficacy as insecticides, nematicides, and acaricides. Their mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals. Understanding the environmental fate and degradation of these compounds is paramount for assessing their ecological impact, ensuring food safety, and informing regulatory decisions. This in-depth technical guide provides a comprehensive overview of the primary degradation pathways of this compound pesticides, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes the core processes.

Principal Degradation Pathways

The environmental persistence of this compound pesticides is governed by a combination of chemical and biological processes. The three primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The relative importance of each pathway is influenced by environmental factors such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis

Hydrolysis is a chemical process in which a water molecule cleaves the ester linkage of the this compound, leading to the formation of a phenol (B47542) or oxime derivative and methylcarbamic acid, which is unstable and further degrades to methylamine (B109427) and carbon dioxide. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation observed under alkaline conditions.[1][2] In acidic or neutral waters, N-methylcarbamates can be relatively stable.[1]

Photolysis

Photolysis, or photodegradation, involves the breakdown of pesticide molecules by sunlight. N-methylcarbamates can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of various degradation products.[3][4] The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water or on soil surfaces, and the specific chemical structure of the pesticide.[5][6]

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound pesticides in soil and water. Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to utilize these compounds as a source of carbon and nitrogen.[7][8] The initial and critical step in microbial degradation is typically the hydrolysis of the carbamate (B1207046) bond by a class of enzymes known as carbamate hydrolases.[7] The subsequent degradation of the resulting aromatic or aliphatic moieties varies depending on the microbial species and the specific pesticide.

Quantitative Data on Degradation

The persistence of this compound pesticides in the environment is often quantified by their half-life (t½), which is the time required for 50% of the initial concentration to dissipate.[9][10] This section presents a summary of reported half-life values for several common this compound pesticides under various environmental conditions.

| Pesticide | Matrix | Conditions | Half-life (t½) | Citation(s) |

| Carbaryl | Soil | Aerobic | 7 - 28 days | [11] |

| Soil | Anaerobic (deep soil) | 72 days | [12] | |

| Water | Surface water, with sunlight | 4 days | [12] | |

| Water | pH 7 | 44.9 days | [13] | |

| Plant Surfaces | - | < 14 days | [11][14] | |

| Carbofuran | Soil | Field studies | 26 - 120 days | [1][5][15] |

| Water | pH 6.0, 25°C | 690 weeks | [1][2] | |

| Water | pH 7.0, 25°C | 8.2 weeks | [1][2] | |

| Water | pH 8.0, 25°C | 1.0 week | [1][2] | |

| Water (River, sunlight) | - | 5 - 6.6 days | [16] | |

| Water (Sea, sunlight) | - | 3.28 days | [16] | |

| Aldicarb (B1662136) | Soil | Aerobic | ~7 days (oxidation to sulfoxide) | [17] |

| Soil | - | A few days to > 2 months | [18][19] | |

| Water | Pond water | 5 - 10 days | [20] | |

| Water | Groundwater (acidic) | Weeks to several years | [18] | |

| Water | pH 7, 15°C | 50 - 500 weeks | [21] | |

| Propoxur | Soil | Aerobic/Anaerobic | 80 - 210 days | [22] |

| Water | pH 4, 22°C | 1 year | [23] | |

| Water | pH 7, 22°C | 93 days | [23] | |

| Water | pH 9, 22°C | 30 hours | [23] | |

| Water | Photolysis | 13 days | [24] |

Experimental Protocols

The study of the environmental fate of this compound pesticides involves a variety of experimental protocols designed to simulate different environmental compartments and degradation processes. Below are detailed methodologies for key experiments.

Protocol for Determining Pesticide Half-Life in Soil

This protocol is a generalized procedure for a laboratory-based soil degradation study.

Objective: To determine the rate of degradation and calculate the half-life of an this compound pesticide in soil under controlled laboratory conditions.

Materials:

-

Test pesticide (analytical grade)

-

Radiolabeled pesticide (e.g., ¹⁴C-labeled) for enhanced detection and mass balance (optional)

-

Representative soil, sieved (<2 mm)

-

Incubation vessels (e.g., glass jars with loose-fitting lids or flow-through systems to trap volatiles)

-

Constant temperature incubator

-

Analytical balance

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

-

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detector, or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Scintillation counter (if using radiolabeled compound)

Procedure:

-

Soil Characterization: Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

-

Soil Treatment: Bring the soil to a specific moisture content (e.g., 50-75% of field capacity).

-

Pesticide Application: Apply a known concentration of the pesticide to the soil. For analytical grade standards, dissolve the pesticide in a minimal amount of a suitable solvent and mix thoroughly with the soil. If a solvent is used, a solvent-only control should be included.

-

Incubation: Place the treated soil samples in the incubation vessels and store them in an incubator at a constant temperature (e.g., 20-25°C) in the dark to prevent photolysis.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove replicate soil samples for analysis.

-

Extraction: Extract the pesticide and its metabolites from the soil samples using an appropriate solvent. This may involve shaking, sonication, or accelerated solvent extraction (ASE).

-

Cleanup: If necessary, clean up the extracts to remove interfering co-extractives using techniques like SPE.

-

Analysis: Analyze the extracts using HPLC or LC-MS to quantify the concentration of the parent pesticide and identify and quantify major degradation products.

-

Data Analysis: Plot the concentration of the pesticide versus time. Assuming first-order kinetics, the degradation rate constant (k) can be determined from the slope of the natural log of concentration versus time plot. The half-life (t½) is then calculated using the formula: t½ = ln(2) / k.[25][26]

Protocol for Pesticide Photolysis Study in Water

This protocol outlines a method for assessing the photodegradation of N-methylcarbamates in an aqueous solution.

Objective: To determine the rate of photolytic degradation of an this compound pesticide in water.

Materials:

-

Test pesticide (analytical grade)

-

Purified water (e.g., deionized or HPLC grade)

-

Buffer solutions for pH control

-

Quartz or borosilicate glass reaction vessels (transparent to relevant UV wavelengths)

-

A light source simulating sunlight (e.g., xenon arc lamp with filters) or natural sunlight

-

Quantum meter or radiometer to measure light intensity

-

Magnetic stirrer and stir bars

-

HPLC or LC-MS system

Procedure:

-

Solution Preparation: Prepare a stock solution of the pesticide in a water-miscible solvent (e.g., acetonitrile). Prepare the final test solutions by spiking the stock solution into the purified water or buffered solution to achieve the desired concentration.

-

Irradiation: Fill the reaction vessels with the test solution and place them under the light source. Use a magnetic stirrer to ensure the solution is well-mixed. Include dark controls (vessels wrapped in aluminum foil) to account for any abiotic degradation not due to light (e.g., hydrolysis).

-

Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.

-

Analysis: Directly analyze the samples (or after appropriate dilution) by HPLC or LC-MS to determine the concentration of the parent pesticide.

-

Data Analysis: Plot the pesticide concentration against irradiation time. The photodegradation rate constant and half-life can be calculated using first-order kinetics, as described for the soil study. The quantum yield can also be determined if the light intensity and molar absorptivity of the pesticide are known.[27]

Protocol for Microbial Degradation of Pesticides in Liquid Culture

This protocol describes a method to assess the capability of a specific microbial isolate to degrade an this compound pesticide.

Objective: To evaluate the degradation of an this compound pesticide by a specific microbial strain in a liquid medium.

Materials:

-

Test pesticide (analytical grade)

-

Microbial isolate of interest

-

Minimal salts medium (MSM) with the pesticide as the sole carbon and/or nitrogen source

-

Sterile flasks

-

Shaking incubator

-

Spectrophotometer for measuring microbial growth (OD600)

-

Sterile sampling equipment

-

HPLC or LC-MS system

Procedure:

-

Inoculum Preparation: Grow the microbial isolate in a suitable nutrient-rich medium to obtain a sufficient cell density. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual nutrients.

-

Medium Preparation: Prepare the MSM and add the pesticide (from a sterile stock solution) to the desired final concentration.

-

Inoculation: Inoculate the MSM containing the pesticide with the washed microbial cells. Include sterile controls (no inoculum) to monitor for abiotic degradation and biotic controls (with inoculum but no pesticide) to monitor for endogenous metabolism.

-

Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature and shaking speed.

-

Sampling: Aseptically collect samples at regular intervals.

-

Analysis: For each sample, measure the microbial growth by reading the optical density at 600 nm. Separate the cells from the medium by centrifugation or filtration. Analyze the supernatant for the concentration of the parent pesticide and its metabolites using HPLC or LC-MS.

-

Data Analysis: Plot the pesticide concentration and microbial growth over time to determine the degradation rate and its correlation with microbial activity.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key degradation pathways and experimental workflows for this compound pesticides.

References

- 1. cdn.who.int [cdn.who.int]

- 2. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 6. Carbaryl Photochemical Degradation on Soil Model Surfaces [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. epa.gov [epa.gov]

- 11. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 12. Carbaryl Fact Sheet [npic.orst.edu]

- 13. mediabros.store [mediabros.store]

- 14. npic.orst.edu [npic.orst.edu]

- 15. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Carbofuran - Canada.ca [canada.ca]

- 16. idosi.org [idosi.org]

- 17. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.who.int [cdn.who.int]

- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 20. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 21. Aldicarb (EHC 121, 1991) [inchem.org]

- 22. beyondpesticides.org [beyondpesticides.org]

- 23. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 25. cdpr.ca.gov [cdpr.ca.gov]

- 26. cdpr.ca.gov [cdpr.ca.gov]

- 27. Pesticide Half-life [npic.orst.edu]

N-Methylcarbamate Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of N-methylcarbamate structure-activity relationships (SAR), with a primary focus on their role as acetylcholinesterase (AChE) inhibitors. N-methylcarbamates are a significant class of compounds with applications ranging from pharmaceuticals to agriculture, largely owing to their ability to modulate the activity of cholinesterases.[1] This document provides a detailed overview of their mechanism of action, key structural determinants of their inhibitory potency, experimental protocols for their synthesis and evaluation, and quantitative data to facilitate comparative analysis.

Introduction: The Role and Mechanism of N-Methylcarbamates

N-methylcarbamates exert their biological effects primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] By impeding AChE activity, N-methylcarbamates lead to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism underpins their use in the treatment of conditions characterized by cholinergic deficits, such as Alzheimer's disease, as well as their application as insecticides.[3][4]

The inhibitory action involves the carbamoylation of a serine residue within the active site of AChE, rendering the enzyme temporarily inactive.[5] The stability of this carbamoylated enzyme intermediate is a key factor in the inhibitory potency and duration of action of a given this compound derivative.

Core Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of N-methylcarbamates are profoundly influenced by the nature and position of substituents on both the aromatic ring and the carbamate (B1207046) nitrogen. A generalized this compound structure is shown below:

Where R1 is typically a substituted aryl group.

The Influence of the Aromatic Ring (R1)

The aromatic ring (or other cyclic systems) plays a crucial role in the binding of the this compound to the AChE active site. The nature, position, and electronic properties of substituents on this ring can dramatically alter the inhibitory activity.

-

Substitution Position: The position of substituents on the phenyl ring significantly impacts binding affinity and, consequently, inhibitory potency. This is due to the specific topology of the AChE active site gorge.

-

Electronic Effects: Electron-withdrawing or electron-donating substituents can influence the electrophilicity of the carbamate carbonyl carbon, thereby affecting the rate of carbamoylation of the serine residue in the AChE active site.

-

Steric Factors: The size and shape of the substituents can either promote or hinder the optimal positioning of the carbamate within the enzyme's active site. Bulky substituents may cause steric hindrance, reducing inhibitory activity.

The Role of the N-Methyl Group

The N-methyl group is a common feature of many active carbamate inhibitors. Alterations to this group can impact selectivity and potency. For instance, substitution of the methyl group with larger alkyl or aryl groups can influence the compound's selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).

Quantitative SAR Data

The following tables summarize the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities (IC50 values) of various this compound derivatives. Lower IC50 values indicate greater inhibitory potency.

Table 1: AChE and BChE Inhibition by Substituted Phenyl N-Methylcarbamates

| Compound | Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |

| 1 | H | 50.21 | 22.23 | 2.26 |

| 2 | 2-Cl | 45.2 | 29.8 | 1.52 |

| 3 | 3-Cl | 36.05 | 60.54 | 0.60 |

| 4 | 4-Cl | 42.1 | 35.7 | 1.18 |

| 5 | 2-OCH3 | 65.3 | 48.9 | 1.34 |

| 6 | 3-OCH3 | 58.7 | 55.2 | 1.06 |

| 7 | 4-OCH3 | 72.1 | 68.4 | 1.05 |

| 8 | 2-NO2 | 88.9 | 95.3 | 0.93 |

| 9 | 3-NO2 | 75.4 | 82.1 | 0.92 |

| 10 | 4-NO2 | 93.2 | 101.5 | 0.92 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Inhibition of Cholinesterases by N,N-Disubstituted Carbamates

| Compound | Structure | AChE IC50 (µM) | BChE IC50 (µM) |

| 11 | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | - |

| 12 | 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | - | 1.60 |

| 13 | Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | - | - |

| 14 | Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | - | - |

Note: Some IC50 values were not reported in the cited literature.[3][6]

Experimental Protocols

General Synthesis of Phenyl N-Methylcarbamates

A common method for the synthesis of phenyl N-methylcarbamates involves the reaction of a substituted phenol (B47542) with methyl isocyanate or the reaction of a substituted phenyl chloroformate with methylamine.[7]

Protocol: Synthesis via Phenyl Chloroformate

-

Reaction Setup: To a solution of the desired substituted phenol (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) at 0 °C, add phenyl chloroformate (1.05 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired phenyl this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of N-methylcarbamates against AChE is commonly determined using a spectrophotometric method developed by Ellman.[8]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (N-methylcarbamates) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds.

-

Assay Mixture: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Test compound at various concentrations (or solvent control)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Visualizing Pathways and Workflows

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by N-methylcarbamates, leading to the accumulation of acetylcholine in the synapse.

Caption: Mechanism of AChE inhibition by N-methylcarbamates.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of this compound inhibitors.

Caption: A typical workflow for this compound SAR studies.

Conclusion

The structure-activity relationships of N-methylcarbamates are a well-established yet continually evolving field of study. The inhibitory potency of these compounds against acetylcholinesterase is highly dependent on their structural features, particularly the substitution patterns on the aromatic ring. A systematic approach to the synthesis and biological evaluation of this compound analogs, guided by the principles outlined in this guide, is essential for the rational design of novel and more effective cholinesterase inhibitors for therapeutic and other applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. mdpi.com [mdpi.com]

- 4. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Genesis of a Class: An In-depth Technical Guide to the Discovery and History of N-Methylcarbamate Insecticides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of N-methylcarbamate insecticides, from their natural origins to their development as synthetic crop protection agents. It details the pivotal scientific milestones, key experimental methodologies, and the fundamental mechanism of action that defines this important class of insecticides.

From Ordeal Bean to Wonder Drug: The Discovery of Physostigmine (B191203)

The story of this compound insecticides begins not in a modern laboratory, but in the cultural practices of West Africa. The Calabar bean (Physostigma venenosum), used in traditional "ordeal by poison" ceremonies, was the source of the first known carbamate (B1207046), physostigmine (also known as eserine).

In the mid-19th century, Western scientists began to investigate the potent physiological effects of the Calabar bean. In 1864, Jobst and Hesse successfully isolated the active alkaloid, which they named physostigmine. This discovery was a landmark in pharmacology, as it provided a powerful tool to study the nervous system. Early research on physostigmine was instrumental in understanding chemical neurotransmission and led to its use in medicine, notably for treating glaucoma.

The Leap to Synthetic Analogs: The Dawn of Carbamate Insecticides

The complex structure of physostigmine made it an impractical candidate for widespread agricultural use. However, its unique mode of action – the inhibition of the enzyme acetylcholinesterase (AChE) – sparked interest in developing simpler, synthetic analogs. Scientists sought to retain the carbamate ester moiety, identified as the key functional group responsible for AChE inhibition, while modifying the rest of the molecule to enhance insecticidal activity and improve stability.

This research culminated in the mid-20th century with the development of the first commercially successful this compound insecticides. A major breakthrough was the introduction of carbaryl (B1668338) in 1956 by the Union Carbide Corporation. Carbaryl proved to be a broad-spectrum insecticide with relatively low mammalian toxicity compared to the organochlorine insecticides prevalent at the time. The success of carbaryl spurred the development of a wide range of other this compound insecticides, each with its own unique spectrum of activity and properties.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

This compound insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. By inhibiting AChE, carbamates cause a buildup of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

The inhibition of AChE by N-methylcarbamates is a reversible process. The carbamate molecule binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme complex formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme. This reversibility is a key distinction from organophosphate insecticides, which cause irreversible phosphorylation of AChE.

dot

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound insecticides.

Quantitative Data on this compound Insecticides

The following tables summarize key quantitative data for several common this compound insecticides, including their toxicity to various organisms and their inhibitory activity against acetylcholinesterase.

Table 1: Acute Toxicity (LD50) of Selected this compound Insecticides

| Insecticide | Species | Route | LD50 (mg/kg) | Reference |

| Aldicarb | Rat (male) | Oral | 0.8 | [2] |

| Carbaryl | Rat | Oral | 310-850 | [2] |

| Rabbit | Dermal | >2000 | ||

| Mallard Duck | Oral | >2179 | ||

| Carbofuran | Rat | Oral | 5-11 | [2] |

| Rat | Dermal | 120 | [3] | |

| Dog | Oral | 19 | [2] | |

| Mallard Duck (male) | Oral | 0.5 | [2] | |

| Methomyl | Rat | Oral | 17-24 | |

| Rabbit | Dermal | >2000 | ||

| Oxamyl | Rat (male) | Oral | 5.4 | |

| Rabbit | Dermal | 2960 | ||

| Propoxur | Rat | Oral | 50-100 | |

| House Fly | Topical | 1.5-2.5 µ g/fly |

Table 2: Acetylcholinesterase Inhibition (IC50) of Selected this compound Insecticides

| Insecticide | Enzyme Source | IC50 (µM) | Reference |

| Bendiocarb | Rat Brain | 1 | [4] |

| Carbaryl | Rat Brain | 17 | [4] |

| Carbofuran | 0.033 | [5] | |

| Propoxur | Rat Brain | ~1 | [4] |

| Aldicarb | Rat Brain | ~1 | [4] |

Key Experimental Protocols

Synthesis of Carbaryl (1-naphthyl-N-methylcarbamate)

This protocol describes a common laboratory synthesis of carbaryl from 1-naphthol (B170400) and methyl isocyanate.[6][7]

Materials:

-

1-naphthol

-

Methyl isocyanate

-

Dry ethyl ether

-

Triethylamine (B128534) (catalyst)

Procedure:

-

Dissolve 2.0 g of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL round-bottom flask.

-

Add 5 drops of triethylamine and a boiling stone.

-

Add 4 mL of an acetone solution containing 0.87 g of methyl isocyanate.

-

Equip the flask with a reflux condenser and reflux the mixture gently for 30 minutes.

-

After reflux, cool the mixture in an ice bath to induce crystallization of the carbaryl product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ether.

-

Allow the crystals to air dry. The melting point of pure carbaryl is 142°C.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like carbamates.[8][9][10][11][12]

Principle: Acetylthiocholine (B1193921) is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound inhibitor solution of known concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the carbamate inhibitor at various concentrations.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the carbamate inhibitor solution (or buffer for control) to the appropriate wells.

-

Add 25 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 50 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Insecticidal Bioassay (Topical Application on Houseflies)

This protocol is a standard method for determining the contact toxicity of an insecticide to an insect species.[1][13]

Materials:

-

Adult houseflies (Musca domestica) of a susceptible strain

-

Test insecticide (e.g., carbaryl)

-

Acetone (solvent)

-

Microsyringe or microapplicator

-

Holding cages with food and water

-

CO2 for anesthetizing the flies

Procedure:

-

Prepare a series of dilutions of the insecticide in acetone.

-

Anesthetize a batch of adult houseflies (typically 3-5 days old) with CO2.

-

Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each fly. A control group should be treated with acetone only.

-

Place the treated flies in holding cages with access to a sugar solution and water.

-

Maintain the cages at a constant temperature and humidity (e.g., 25°C and 60% RH).

-

Record mortality at 24 hours post-treatment. Flies that are unable to move are considered dead.

-

Repeat the procedure for each insecticide concentration, using a sufficient number of flies (e.g., 20-30 flies per concentration).

-

Analyze the dose-response data using probit analysis to determine the LD50 value (the lethal dose required to kill 50% of the test population).

Historical Development and Logical Relationships

The development of this compound insecticides followed a logical progression from the discovery of a natural product to the synthesis of optimized synthetic analogs.

dot

Caption: Historical timeline and logical flow of this compound insecticide development.

Conclusion

The discovery and development of this compound insecticides represent a classic example of natural product-inspired drug discovery. From the elucidation of the mechanism of action of physostigmine to the rational design of synthetic analogs like carbaryl, this class of insecticides has had a profound impact on agriculture and public health. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working in the fields of insecticide development, neurotoxicology, and drug discovery. Understanding the history and scientific principles behind N-methylcarbamates provides a strong foundation for the development of new and improved pest control agents.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. epa.gov [epa.gov]

- 4. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel N-Methylcarbamate Compounds

For Researchers, Scientists, and Drug Development Professionals